1,1,1-Trifluorododec-3-yn-2-one
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Overview
Description
1,1,1-Trifluorododec-3-yn-2-one is a fluorinated organic compound with the molecular formula C10H13F3O. It is characterized by the presence of a trifluoromethyl group attached to a dodecynone backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorododec-3-yn-2-one typically involves the reaction of trifluoroacetic acid with an appropriate alkyne precursor. One common method includes the use of trifluoroacetic anhydride and a terminal alkyne in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis techniques. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method enhances efficiency and safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorododec-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluorododec-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorododec-3-yn-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1,1,1-Trifluorodec-3-yn-2-one: A shorter-chain analog with similar chemical properties.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A phenyl-substituted analog with distinct reactivity
Uniqueness: 1,1,1-Trifluorododec-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Properties
CAS No. |
117710-68-6 |
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Molecular Formula |
C12H17F3O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1,1,1-trifluorododec-3-yn-2-one |
InChI |
InChI=1S/C12H17F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2-8H2,1H3 |
InChI Key |
KVRIETRXMCEVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(=O)C(F)(F)F |
Origin of Product |
United States |
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